Salvicine

Description

Propriétés

IUPAC Name |

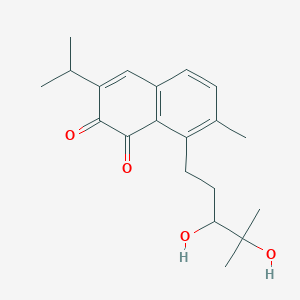

8-(3,4-dihydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11(2)15-10-13-7-6-12(3)14(17(13)19(23)18(15)22)8-9-16(21)20(4,5)24/h6-7,10-11,16,21,24H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIUPDOWWMGNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438718 | |

| Record name | Salvicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240423-23-8 | |

| Record name | Salvicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240423238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72F2HK78GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Salvicine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer activity of Salvicine, a diterpenoid quinone derived from Salvia prionitis. This compound has demonstrated significant efficacy against a broad spectrum of human tumors, including multidrug-resistant (MDR) variants, both in vitro and in vivo.[1][2] This document synthesizes current research to detail its primary mode of action, the critical role of reactive oxygen species (ROS), its impact on key signaling pathways, and its potential in overcoming therapeutic resistance.

Primary Mechanism of Action: Topoisomerase II Poisoning

This compound's principal anticancer activity stems from its function as a novel non-intercalative DNA topoisomerase II (Topo II) poison.[3][4] Unlike classic Topo II inhibitors, this compound does not insert itself into the DNA structure.[3] Instead, it uniquely targets the ATPase domain of the Topo II enzyme.[2][5]

The mechanism involves several key steps:

-

Binding to the ATPase Pocket: Molecular modeling and binding assays have shown that this compound binds to the ATP pocket of the Topo II ATPase domain, acting as an ATP competitor.[4] This interaction gives this compound a higher affinity for the domain than ATP or ADP.[4]

-

Stabilization of the DNA-Topo II Complex: By binding to the enzyme, this compound promotes the formation and stabilization of the covalent DNA-Topo II cleavage complex.[3][5]

-

Inhibition of DNA Religation: It inhibits the pre- and post-strand DNA religation steps of the Topo II catalytic cycle without interfering with the initial forward cleavage.[3]

-

Induction of Double-Strand Breaks (DSBs): This trapping of the enzyme-DNA complex leads to an accumulation of persistent DNA double-strand breaks, which are highly cytotoxic lesions that trigger downstream cell death pathways.[1][3]

Notably, this compound shows strong inhibitory activity against Topo II with an approximate IC50 value of 3 µM in a kDNA decatenation assay, while exhibiting no such activity against Topoisomerase I.[3]

References

- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound functions as novel topoisomerase II poison by binding to ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Salvicine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer activity of Salvicine, a diterpenoid quinone derived from Salvia prionitis. This compound has demonstrated significant efficacy against a broad spectrum of human tumors, including multidrug-resistant (MDR) variants, both in vitro and in vivo.[1][2] This document synthesizes current research to detail its primary mode of action, the critical role of reactive oxygen species (ROS), its impact on key signaling pathways, and its potential in overcoming therapeutic resistance.

Primary Mechanism of Action: Topoisomerase II Poisoning

This compound's principal anticancer activity stems from its function as a novel non-intercalative DNA topoisomerase II (Topo II) poison.[3][4] Unlike classic Topo II inhibitors, this compound does not insert itself into the DNA structure.[3] Instead, it uniquely targets the ATPase domain of the Topo II enzyme.[2][5]

The mechanism involves several key steps:

-

Binding to the ATPase Pocket: Molecular modeling and binding assays have shown that this compound binds to the ATP pocket of the Topo II ATPase domain, acting as an ATP competitor.[4] This interaction gives this compound a higher affinity for the domain than ATP or ADP.[4]

-

Stabilization of the DNA-Topo II Complex: By binding to the enzyme, this compound promotes the formation and stabilization of the covalent DNA-Topo II cleavage complex.[3][5]

-

Inhibition of DNA Religation: It inhibits the pre- and post-strand DNA religation steps of the Topo II catalytic cycle without interfering with the initial forward cleavage.[3]

-

Induction of Double-Strand Breaks (DSBs): This trapping of the enzyme-DNA complex leads to an accumulation of persistent DNA double-strand breaks, which are highly cytotoxic lesions that trigger downstream cell death pathways.[1][3]

Notably, this compound shows strong inhibitory activity against Topo II with an approximate IC50 value of 3 µM in a kDNA decatenation assay, while exhibiting no such activity against Topoisomerase I.[3]

References

- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound functions as novel topoisomerase II poison by binding to ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Salvicine Signaling Pathway: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive analysis of the Salvicine signaling pathway, its mechanism of action, and its implications in cancer therapy. This document summarizes key quantitative data, details experimental protocols, and visualizes the complex biological processes involved.

Introduction to this compound

This compound is a novel diterpenoid quinone compound derived from the Chinese herb Salvia prionitis. It has demonstrated potent anti-tumor activity against a broad spectrum of human cancer cells, both in laboratory settings and in animal models.[1][2][3] Notably, this compound has shown efficacy against multidrug-resistant (MDR) cancer cells, making it a promising candidate for further clinical investigation.[1][2] Currently, this compound is undergoing Phase II clinical trials for cancer therapy.[4][5] The primary mechanism of action of this compound involves the inhibition of topoisomerase II and the induction of reactive oxygen species (ROS), which collectively trigger a cascade of events leading to cancer cell death.[1][3][4]

Core Signaling Pathway: Topoisomerase II Inhibition and ROS Induction

This compound's anti-cancer effects are primarily initiated through a dual mechanism: direct inhibition of topoisomerase II (Topo II) and the generation of intracellular ROS.

Topoisomerase II Inhibition: this compound acts as a Topo II poison.[2] Unlike some other Topo II inhibitors, this compound is a non-intercalative agent.[1][3] It functions by binding to the ATPase domain of the Topo II enzyme.[3][6] This interaction stabilizes the covalent complex between Topo II and DNA, preventing the re-ligation of the DNA strands after cleavage.[2] This leads to the accumulation of DNA double-strand breaks (DSBs), which are highly cytotoxic to proliferating cancer cells.[2][5] The inhibitory activity of this compound against Topo II has been measured with an approximate IC50 value of 3 µM in a kDNA decatenation assay.[2][6]

Reactive Oxygen Species (ROS) Induction: A key feature of this compound's activity is the induction of ROS, such as hydrogen peroxide (H2O2).[1][4][5] The quinone moiety in this compound's structure is believed to contribute to this pro-oxidant activity.[1] The generation of ROS plays a central role in mediating this compound's downstream effects, including the inhibition of Topo II, DNA damage, and the circumvention of multidrug resistance.[1][3] It has been shown that this compound-induced ROS generation is linked to the depletion of intracellular glutathione (B108866) (GSH), a major antioxidant.[5]

Downstream Effects of this compound Signaling

The initial events of Topo II inhibition and ROS production trigger a variety of downstream signaling pathways that ultimately lead to the demise of cancer cells.

DNA Damage Response (DDR): The accumulation of DNA double-strand breaks induced by this compound activates the DNA Damage Response (DDR) pathway. Key kinases in this pathway, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated.[1] This leads to the phosphorylation of histone H2AX (γH2AX), a well-established marker of DNA DSBs.[1] The DDR activation can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.

Apoptosis Induction: this compound is a potent inducer of apoptosis in various cancer cell lines.[1][2] The apoptotic cascade is initiated by the extensive DNA damage and high levels of ROS. This process involves the activation of caspases, such as caspase-1 and caspase-3.[1] Furthermore, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2, further promoting cell death.[1]

Modulation of Gene Expression: this compound has been observed to alter the expression of several key proto-oncogenes. It can lead to a reduction in the transcription of c-myc, a gene crucial for cell proliferation.[7] Conversely, it can induce the expression of c-fos and c-jun, which are involved in various cellular processes including stress response and apoptosis.[7]

Overcoming Multidrug Resistance: A significant advantage of this compound is its ability to overcome multidrug resistance (MDR). It has been shown to be effective against cell lines that are resistant to other chemotherapeutic agents like doxorubicin (B1662922) and vincristine.[1] This is partly achieved by downregulating the expression of the MDR-1 gene, which codes for the P-glycoprotein (P-gp) efflux pump.[1][2]

Anti-Angiogenic and Anti-Metastatic Effects: Beyond its direct cytotoxic effects, this compound also exhibits anti-angiogenic and anti-metastatic properties. It can inhibit the proliferation, migration, and tube formation of endothelial cells, which are crucial steps in angiogenesis.[4] This effect is associated with the reduced expression of basic fibroblast growth factor (bFGF).[4] this compound also inhibits cancer cell adhesion, a critical step in metastasis, by inactivating β1 integrin and disrupting the RhoA signaling pathway.[4][8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Topo II Inhibition) | 3 µM | kDNA decatenation assay | [2][6] |

| IC50 (Cytotoxicity) | 18.66 µM | A549 (non-small cell lung adenocarcinoma) | [4] |

| IC50 (Cytotoxicity) | 7.91 µM | HMECs (human microvascular endothelial cells) | [4] |

| Effect | Target | Observation | Cell Line | Reference |

| Gene Expression | MDR-1 (P-gp) | Downregulation | K562/A02 (MDR leukemia) | [1][2] |

| Gene Expression | c-myc | Reduction in transcription | HL-60 (promyelocytic leukemia) | [7] |

| Gene Expression | c-fos | Marked induction | HL-60 (promyelocytic leukemia) | [7] |

| Gene Expression | c-jun | Marked induction | HL-60 (promyelocytic leukemia) | [7] |

| Protein Activity | Caspase-1 | Increased | K562/A02 (MDR leukemia) | [1] |

| Protein Activity | Caspase-3 | Increased | K562/A02 (MDR leukemia) | [1] |

| Protein Expression | Bcl-2 | Decreased | K562/A02 (MDR leukemia) | [1] |

| Protein Expression | bFGF (mRNA) | Markedly reduced | A549 (non-small cell lung adenocarcinoma) | [4] |

| Protein Expression | VEGF (mRNA) | Unchanged | A549 (non-small cell lung adenocarcinoma) | [4] |

| Cell Migration Inhibition | Endothelial Cells | 56% at 1.25 µM, 73% at 2.5 µM, 82% at 5.0 µM | HMECs | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the this compound signaling pathway and a typical experimental workflow for its analysis.

Caption: The this compound signaling cascade, initiated by Topo II inhibition and ROS induction.

Caption: A generalized experimental workflow for studying the effects of this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate the this compound signaling pathway.

Topoisomerase II DNA Decatenation Assay

-

Principle: This assay measures the ability of Topo II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA circles. The inhibition of this process by a compound like this compound is then quantified.

-

Protocol Outline:

-

A reaction mixture is prepared containing kDNA, human Topo II enzyme, and an ATP-containing reaction buffer.

-

This compound, at various concentrations, is added to the reaction mixture. A control with no inhibitor is also prepared.

-

The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop buffer/loading dye containing a DNA intercalating agent (e.g., ethidium (B1194527) bromide) and proteinase K.

-

The reaction products are resolved by agarose (B213101) gel electrophoresis.

-

The gel is visualized under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA remains at the origin. The intensity of the bands is quantified to determine the IC50 value.

-

Reactive Oxygen Species (ROS) Detection

-

Principle: The intracellular generation of ROS can be detected using fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol Outline:

-

Cells are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a specified time.

-

The cells are then incubated with DCFH-DA in serum-free medium in the dark.

-

After incubation, the cells are washed to remove excess probe.

-

The fluorescence intensity is measured using a fluorescence microplate reader or visualized using a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.

-

Protocol Outline:

-

Cells are treated with this compound for the desired time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The samples are analyzed by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined.

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.

-

Protocol Outline:

-

This compound-treated cells are lysed to extract total protein.

-

The protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, γH2AX, caspase-3).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected. The band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The this compound signaling pathway represents a multifaceted approach to cancer therapy. By simultaneously targeting Topoisomerase II and inducing oxidative stress, this compound triggers a robust anti-tumor response that includes DNA damage, cell cycle arrest, and apoptosis. Its ability to overcome multidrug resistance and inhibit angiogenesis and metastasis further underscores its potential as a valuable therapeutic agent. A thorough understanding of this signaling network, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of this compound and related compounds in the fight against cancer.

References

- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound triggers DNA double-strand breaks and apoptosis by GSH-depletion-driven H2O2 generation and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. core.ac.uk [core.ac.uk]

- 8. researchgate.net [researchgate.net]

The Salvicine Signaling Pathway: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive analysis of the Salvicine signaling pathway, its mechanism of action, and its implications in cancer therapy. This document summarizes key quantitative data, details experimental protocols, and visualizes the complex biological processes involved.

Introduction to this compound

This compound is a novel diterpenoid quinone compound derived from the Chinese herb Salvia prionitis. It has demonstrated potent anti-tumor activity against a broad spectrum of human cancer cells, both in laboratory settings and in animal models.[1][2][3] Notably, this compound has shown efficacy against multidrug-resistant (MDR) cancer cells, making it a promising candidate for further clinical investigation.[1][2] Currently, this compound is undergoing Phase II clinical trials for cancer therapy.[4][5] The primary mechanism of action of this compound involves the inhibition of topoisomerase II and the induction of reactive oxygen species (ROS), which collectively trigger a cascade of events leading to cancer cell death.[1][3][4]

Core Signaling Pathway: Topoisomerase II Inhibition and ROS Induction

This compound's anti-cancer effects are primarily initiated through a dual mechanism: direct inhibition of topoisomerase II (Topo II) and the generation of intracellular ROS.

Topoisomerase II Inhibition: this compound acts as a Topo II poison.[2] Unlike some other Topo II inhibitors, this compound is a non-intercalative agent.[1][3] It functions by binding to the ATPase domain of the Topo II enzyme.[3][6] This interaction stabilizes the covalent complex between Topo II and DNA, preventing the re-ligation of the DNA strands after cleavage.[2] This leads to the accumulation of DNA double-strand breaks (DSBs), which are highly cytotoxic to proliferating cancer cells.[2][5] The inhibitory activity of this compound against Topo II has been measured with an approximate IC50 value of 3 µM in a kDNA decatenation assay.[2][6]

Reactive Oxygen Species (ROS) Induction: A key feature of this compound's activity is the induction of ROS, such as hydrogen peroxide (H2O2).[1][4][5] The quinone moiety in this compound's structure is believed to contribute to this pro-oxidant activity.[1] The generation of ROS plays a central role in mediating this compound's downstream effects, including the inhibition of Topo II, DNA damage, and the circumvention of multidrug resistance.[1][3] It has been shown that this compound-induced ROS generation is linked to the depletion of intracellular glutathione (GSH), a major antioxidant.[5]

Downstream Effects of this compound Signaling

The initial events of Topo II inhibition and ROS production trigger a variety of downstream signaling pathways that ultimately lead to the demise of cancer cells.

DNA Damage Response (DDR): The accumulation of DNA double-strand breaks induced by this compound activates the DNA Damage Response (DDR) pathway. Key kinases in this pathway, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated.[1] This leads to the phosphorylation of histone H2AX (γH2AX), a well-established marker of DNA DSBs.[1] The DDR activation can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.

Apoptosis Induction: this compound is a potent inducer of apoptosis in various cancer cell lines.[1][2] The apoptotic cascade is initiated by the extensive DNA damage and high levels of ROS. This process involves the activation of caspases, such as caspase-1 and caspase-3.[1] Furthermore, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2, further promoting cell death.[1]

Modulation of Gene Expression: this compound has been observed to alter the expression of several key proto-oncogenes. It can lead to a reduction in the transcription of c-myc, a gene crucial for cell proliferation.[7] Conversely, it can induce the expression of c-fos and c-jun, which are involved in various cellular processes including stress response and apoptosis.[7]

Overcoming Multidrug Resistance: A significant advantage of this compound is its ability to overcome multidrug resistance (MDR). It has been shown to be effective against cell lines that are resistant to other chemotherapeutic agents like doxorubicin and vincristine.[1] This is partly achieved by downregulating the expression of the MDR-1 gene, which codes for the P-glycoprotein (P-gp) efflux pump.[1][2]

Anti-Angiogenic and Anti-Metastatic Effects: Beyond its direct cytotoxic effects, this compound also exhibits anti-angiogenic and anti-metastatic properties. It can inhibit the proliferation, migration, and tube formation of endothelial cells, which are crucial steps in angiogenesis.[4] This effect is associated with the reduced expression of basic fibroblast growth factor (bFGF).[4] this compound also inhibits cancer cell adhesion, a critical step in metastasis, by inactivating β1 integrin and disrupting the RhoA signaling pathway.[4][8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Topo II Inhibition) | 3 µM | kDNA decatenation assay | [2][6] |

| IC50 (Cytotoxicity) | 18.66 µM | A549 (non-small cell lung adenocarcinoma) | [4] |

| IC50 (Cytotoxicity) | 7.91 µM | HMECs (human microvascular endothelial cells) | [4] |

| Effect | Target | Observation | Cell Line | Reference |

| Gene Expression | MDR-1 (P-gp) | Downregulation | K562/A02 (MDR leukemia) | [1][2] |

| Gene Expression | c-myc | Reduction in transcription | HL-60 (promyelocytic leukemia) | [7] |

| Gene Expression | c-fos | Marked induction | HL-60 (promyelocytic leukemia) | [7] |

| Gene Expression | c-jun | Marked induction | HL-60 (promyelocytic leukemia) | [7] |

| Protein Activity | Caspase-1 | Increased | K562/A02 (MDR leukemia) | [1] |

| Protein Activity | Caspase-3 | Increased | K562/A02 (MDR leukemia) | [1] |

| Protein Expression | Bcl-2 | Decreased | K562/A02 (MDR leukemia) | [1] |

| Protein Expression | bFGF (mRNA) | Markedly reduced | A549 (non-small cell lung adenocarcinoma) | [4] |

| Protein Expression | VEGF (mRNA) | Unchanged | A549 (non-small cell lung adenocarcinoma) | [4] |

| Cell Migration Inhibition | Endothelial Cells | 56% at 1.25 µM, 73% at 2.5 µM, 82% at 5.0 µM | HMECs | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the this compound signaling pathway and a typical experimental workflow for its analysis.

Caption: The this compound signaling cascade, initiated by Topo II inhibition and ROS induction.

Caption: A generalized experimental workflow for studying the effects of this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate the this compound signaling pathway.

Topoisomerase II DNA Decatenation Assay

-

Principle: This assay measures the ability of Topo II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA circles. The inhibition of this process by a compound like this compound is then quantified.

-

Protocol Outline:

-

A reaction mixture is prepared containing kDNA, human Topo II enzyme, and an ATP-containing reaction buffer.

-

This compound, at various concentrations, is added to the reaction mixture. A control with no inhibitor is also prepared.

-

The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop buffer/loading dye containing a DNA intercalating agent (e.g., ethidium bromide) and proteinase K.

-

The reaction products are resolved by agarose gel electrophoresis.

-

The gel is visualized under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA remains at the origin. The intensity of the bands is quantified to determine the IC50 value.

-

Reactive Oxygen Species (ROS) Detection

-

Principle: The intracellular generation of ROS can be detected using fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol Outline:

-

Cells are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a specified time.

-

The cells are then incubated with DCFH-DA in serum-free medium in the dark.

-

After incubation, the cells are washed to remove excess probe.

-

The fluorescence intensity is measured using a fluorescence microplate reader or visualized using a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.

-

Protocol Outline:

-

Cells are treated with this compound for the desired time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The samples are analyzed by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined.

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.

-

Protocol Outline:

-

This compound-treated cells are lysed to extract total protein.

-

The protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, γH2AX, caspase-3).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected. The band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The this compound signaling pathway represents a multifaceted approach to cancer therapy. By simultaneously targeting Topoisomerase II and inducing oxidative stress, this compound triggers a robust anti-tumor response that includes DNA damage, cell cycle arrest, and apoptosis. Its ability to overcome multidrug resistance and inhibit angiogenesis and metastasis further underscores its potential as a valuable therapeutic agent. A thorough understanding of this signaling network, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of this compound and related compounds in the fight against cancer.

References

- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound triggers DNA double-strand breaks and apoptosis by GSH-depletion-driven H2O2 generation and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. core.ac.uk [core.ac.uk]

- 8. researchgate.net [researchgate.net]

Salvicine in Cancer Research: A Technical Guide to Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvicine, a diterpenoid quinone derived from the Chinese herb Salvia prionitis, has emerged as a promising anticancer agent with potent activity against a broad spectrum of human cancers, including multidrug-resistant (MDR) tumors.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of this compound research, focusing on its core mechanisms of action, preclinical and clinical findings, and detailed experimental protocols. This compound primarily functions as a non-intercalative topoisomerase II (Topo II) poison, trapping the enzyme-DNA cleavage complex and inducing DNA double-strand breaks (DSBs).[3][4][5][6] A key aspect of its activity is the generation of reactive oxygen species (ROS), which plays a central role in mediating its cytotoxic effects through various signaling pathways.[1][2][4] This document aims to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound's anticancer effects are multifaceted, primarily revolving around its interaction with Topo II and the subsequent induction of ROS-mediated cellular responses.

Topoisomerase II Inhibition

Unlike well-known Topo II poisons like etoposide, this compound acts as a non-intercalative inhibitor.[2][4] It binds to the ATPase domain of Topo II, functioning as an ATP competitor.[5] This interaction stabilizes the DNA-Topo II complex, preventing the re-ligation of DNA strands and leading to the accumulation of DSBs.[3] This ultimately triggers DNA damage response pathways and apoptosis.[1]

ROS-Mediated Effects

A significant component of this compound's mechanism is the induction of intracellular ROS.[1][4] This ROS generation is crucial for its anticancer activities, including:

-

Topo II Inhibition: ROS production is directly linked to the inhibition of Topo II activity.[1][4]

-

DNA Damage: this compound-induced ROS contributes to DNA damage, further enhancing its cytotoxic effects.[1][4]

-

Overcoming Multidrug Resistance: this compound has shown profound cytotoxic effects on MDR cell lines, and this is partly attributed to ROS generation.[1][3][4] The cytotoxicity of this compound is not affected by P-glycoprotein (P-gp), a common mediator of multidrug resistance.[1]

-

Inhibition of Tumor Cell Adhesion: ROS signaling is also involved in the suppression of tumor cell adhesion.[1][2]

The interplay between Topo II inhibition and ROS generation creates a potent antitumor response.

Signaling Pathways Modulated by this compound

This compound modulates several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

DNA Damage and Repair Pathways

By inducing DSBs, this compound activates the DNA Damage Response (DDR). It has been shown to inhibit the catalytic subunit of DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway for DSB repair.[1] This inhibition of DNA repair enhances the therapeutic efficacy of this compound.

Caption: this compound induces apoptosis via ROS-mediated Topo II inhibition and DNA-PK disruption.

Proto-Oncogene Expression

This compound has been observed to alter the expression of key proto-oncogenes. In human promyelocytic leukemia HL-60 cells, it causes preferential DNA damage in the P2 promoter region of the c-myc oncogene, leading to a reduction in its transcription.[7] Concurrently, it induces the expression of c-fos and c-jun, which are involved in various cellular processes, including apoptosis.[7]

Caption: this compound alters proto-oncogene expression, leading to growth inhibition and apoptosis.

Anti-Angiogenic and Anti-Metastatic Pathways

This compound exhibits potent anti-angiogenic and anti-metastatic properties.[8] It inhibits the proliferation, migration, and tube formation of human microvascular endothelial cells (HMECs).[8] A proposed mechanism for its anti-metastatic effect is the inactivation of β1 integrin and the inhibition of integrin-mediated cell adhesion to fibronectin, which is linked to a Rho-dependent signaling pathway.[8] Furthermore, this compound has been shown to reduce the mRNA expression of basic fibroblast growth factor (bFGF) in A549 lung cancer cells.[8]

Caption: this compound's anti-angiogenic and anti-metastatic effects.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Tumor Cell Lines | Not Specified | Approx. 3 (for Topo II inhibition) | [3][6] |

| A549 | Non-small cell lung adenocarcinoma | 18.66 | [8] |

| HMECs | Human microvascular endothelial cells | 7.91 | [8] |

In Vivo Efficacy

In vivo studies have confirmed the anticancer efficacy of this compound in various animal models. It has shown strong activity against murine S-180 sarcoma and Lewis's lung cancer, as well as in human lung adenocarcinoma xenograft models.[1] Furthermore, this compound significantly reduces lung metastatic formation in the MDA-MB-435 orthotopic lung cancer cell line.[1][2][4]

Clinical Development

This compound has progressed to clinical trials, indicating its potential as a therapeutic agent for cancer treatment. It has been reported to be in Phase II clinical trials.[5][8]

Experimental Protocols

Topoisomerase II Catalytic Activity Assay (kDNA Decatenation)

Objective: To determine the inhibitory effect of this compound on the catalytic activity of Topo II.

Methodology:

-

The reaction mixture contains kinetoplast DNA (kDNA), Topo II enzyme, and the appropriate assay buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at 37°C to allow for the decatenation of kDNA by Topo II.

-

The reaction is stopped, and the products are separated by agarose (B213101) gel electrophoresis.

-

The gel is stained with an appropriate DNA stain (e.g., ethidium (B1194527) bromide) and visualized.

-

The concentration of this compound that inhibits the decatenation activity by 50% (IC50) is determined.[3]

Wounding Migration Assay

Objective: To assess the effect of this compound on the migration of endothelial cells.

Methodology:

-

Human microvascular endothelial cells (HMECs) are grown to confluence in multi-well plates.

-

A "wound" is created in the cell monolayer using a sterile pipette tip or cell scraper.

-

The cells are washed to remove detached cells and then incubated with media containing various concentrations of this compound.

-

The migration of cells into the wounded area is monitored and photographed at different time points.

-

The extent of migration is quantified by measuring the area of the wound or the number of cells that have migrated into the wound.[8]

Caption: Workflow for the wounding migration assay to assess this compound's effect on cell motility.

Conclusion

This compound is a promising anticancer drug candidate with a unique mechanism of action that involves the dual targeting of topoisomerase II and the induction of ROS. Its ability to overcome multidrug resistance and its anti-angiogenic and anti-metastatic properties further highlight its therapeutic potential. The ongoing clinical evaluation of this compound will provide further insights into its efficacy and safety in cancer patients. This technical guide summarizes the key findings to date and provides a foundation for future research and development of this compound and its derivatives.

References

- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound functions as novel topoisomerase II poison by binding to ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. core.ac.uk [core.ac.uk]

- 8. tandfonline.com [tandfonline.com]

Salvicine in Cancer Research: A Technical Guide to Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvicine, a diterpenoid quinone derived from the Chinese herb Salvia prionitis, has emerged as a promising anticancer agent with potent activity against a broad spectrum of human cancers, including multidrug-resistant (MDR) tumors.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of this compound research, focusing on its core mechanisms of action, preclinical and clinical findings, and detailed experimental protocols. This compound primarily functions as a non-intercalative topoisomerase II (Topo II) poison, trapping the enzyme-DNA cleavage complex and inducing DNA double-strand breaks (DSBs).[3][4][5][6] A key aspect of its activity is the generation of reactive oxygen species (ROS), which plays a central role in mediating its cytotoxic effects through various signaling pathways.[1][2][4] This document aims to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound's anticancer effects are multifaceted, primarily revolving around its interaction with Topo II and the subsequent induction of ROS-mediated cellular responses.

Topoisomerase II Inhibition

Unlike well-known Topo II poisons like etoposide, this compound acts as a non-intercalative inhibitor.[2][4] It binds to the ATPase domain of Topo II, functioning as an ATP competitor.[5] This interaction stabilizes the DNA-Topo II complex, preventing the re-ligation of DNA strands and leading to the accumulation of DSBs.[3] This ultimately triggers DNA damage response pathways and apoptosis.[1]

ROS-Mediated Effects

A significant component of this compound's mechanism is the induction of intracellular ROS.[1][4] This ROS generation is crucial for its anticancer activities, including:

-

Topo II Inhibition: ROS production is directly linked to the inhibition of Topo II activity.[1][4]

-

DNA Damage: this compound-induced ROS contributes to DNA damage, further enhancing its cytotoxic effects.[1][4]

-

Overcoming Multidrug Resistance: this compound has shown profound cytotoxic effects on MDR cell lines, and this is partly attributed to ROS generation.[1][3][4] The cytotoxicity of this compound is not affected by P-glycoprotein (P-gp), a common mediator of multidrug resistance.[1]

-

Inhibition of Tumor Cell Adhesion: ROS signaling is also involved in the suppression of tumor cell adhesion.[1][2]

The interplay between Topo II inhibition and ROS generation creates a potent antitumor response.

Signaling Pathways Modulated by this compound

This compound modulates several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

DNA Damage and Repair Pathways

By inducing DSBs, this compound activates the DNA Damage Response (DDR). It has been shown to inhibit the catalytic subunit of DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway for DSB repair.[1] This inhibition of DNA repair enhances the therapeutic efficacy of this compound.

Caption: this compound induces apoptosis via ROS-mediated Topo II inhibition and DNA-PK disruption.

Proto-Oncogene Expression

This compound has been observed to alter the expression of key proto-oncogenes. In human promyelocytic leukemia HL-60 cells, it causes preferential DNA damage in the P2 promoter region of the c-myc oncogene, leading to a reduction in its transcription.[7] Concurrently, it induces the expression of c-fos and c-jun, which are involved in various cellular processes, including apoptosis.[7]

Caption: this compound alters proto-oncogene expression, leading to growth inhibition and apoptosis.

Anti-Angiogenic and Anti-Metastatic Pathways

This compound exhibits potent anti-angiogenic and anti-metastatic properties.[8] It inhibits the proliferation, migration, and tube formation of human microvascular endothelial cells (HMECs).[8] A proposed mechanism for its anti-metastatic effect is the inactivation of β1 integrin and the inhibition of integrin-mediated cell adhesion to fibronectin, which is linked to a Rho-dependent signaling pathway.[8] Furthermore, this compound has been shown to reduce the mRNA expression of basic fibroblast growth factor (bFGF) in A549 lung cancer cells.[8]

Caption: this compound's anti-angiogenic and anti-metastatic effects.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Tumor Cell Lines | Not Specified | Approx. 3 (for Topo II inhibition) | [3][6] |

| A549 | Non-small cell lung adenocarcinoma | 18.66 | [8] |

| HMECs | Human microvascular endothelial cells | 7.91 | [8] |

In Vivo Efficacy

In vivo studies have confirmed the anticancer efficacy of this compound in various animal models. It has shown strong activity against murine S-180 sarcoma and Lewis's lung cancer, as well as in human lung adenocarcinoma xenograft models.[1] Furthermore, this compound significantly reduces lung metastatic formation in the MDA-MB-435 orthotopic lung cancer cell line.[1][2][4]

Clinical Development

This compound has progressed to clinical trials, indicating its potential as a therapeutic agent for cancer treatment. It has been reported to be in Phase II clinical trials.[5][8]

Experimental Protocols

Topoisomerase II Catalytic Activity Assay (kDNA Decatenation)

Objective: To determine the inhibitory effect of this compound on the catalytic activity of Topo II.

Methodology:

-

The reaction mixture contains kinetoplast DNA (kDNA), Topo II enzyme, and the appropriate assay buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at 37°C to allow for the decatenation of kDNA by Topo II.

-

The reaction is stopped, and the products are separated by agarose gel electrophoresis.

-

The gel is stained with an appropriate DNA stain (e.g., ethidium bromide) and visualized.

-

The concentration of this compound that inhibits the decatenation activity by 50% (IC50) is determined.[3]

Wounding Migration Assay

Objective: To assess the effect of this compound on the migration of endothelial cells.

Methodology:

-

Human microvascular endothelial cells (HMECs) are grown to confluence in multi-well plates.

-

A "wound" is created in the cell monolayer using a sterile pipette tip or cell scraper.

-

The cells are washed to remove detached cells and then incubated with media containing various concentrations of this compound.

-

The migration of cells into the wounded area is monitored and photographed at different time points.

-

The extent of migration is quantified by measuring the area of the wound or the number of cells that have migrated into the wound.[8]

Caption: Workflow for the wounding migration assay to assess this compound's effect on cell motility.

Conclusion

This compound is a promising anticancer drug candidate with a unique mechanism of action that involves the dual targeting of topoisomerase II and the induction of ROS. Its ability to overcome multidrug resistance and its anti-angiogenic and anti-metastatic properties further highlight its therapeutic potential. The ongoing clinical evaluation of this compound will provide further insights into its efficacy and safety in cancer patients. This technical guide summarizes the key findings to date and provides a foundation for future research and development of this compound and its derivatives.

References

- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound functions as novel topoisomerase II poison by binding to ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. core.ac.uk [core.ac.uk]

- 8. tandfonline.com [tandfonline.com]

Salvicine: A Potent Inhibitor of Angiogenesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Salvicine, a diterpenoid quinone derived from the Chinese medicinal plant Salvia prionitis Hance, has demonstrated significant anti-tumor properties.[1][2] A key aspect of its anti-cancer activity lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][3] This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation.

Core Mechanism of Anti-Angiogenesis

This compound exerts its anti-angiogenic effects through a multi-faceted approach, targeting several key stages of the angiogenic cascade. The primary mechanisms identified include the inhibition of endothelial cell proliferation, migration, and differentiation into capillary-like structures.[1][3]

Molecular Targets and Signaling Pathways:

-

Integrin Inactivation: this compound has been reported to inactivate β1 integrin, a cell adhesion molecule crucial for endothelial cell interactions with the extracellular matrix, a key step in cell migration and invasion.[1]

-

Rho-Dependent Signaling: The anti-metastatic effects of this compound are closely linked to the Rho-dependent signaling pathway, which plays a critical role in regulating cell shape, adhesion, and motility.[1]

-

Downregulation of bFGF: this compound has been shown to significantly reduce the mRNA expression of basic fibroblast growth factor (bFGF) in tumor cells.[1] bFGF is a potent pro-angiogenic factor, and its downregulation by this compound contributes to the inhibition of angiogenesis.[1][4] Notably, this compound does not appear to affect the mRNA expression of vascular endothelial growth factor (VEGF), another major angiogenic factor.[1]

The following diagram illustrates the proposed signaling pathway for this compound's anti-angiogenic activity.

Caption: Proposed signaling pathway of this compound's anti-angiogenic effects.

Quantitative Data on Anti-Angiogenic Activity

The anti-angiogenic effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound on Human Microvascular Endothelial Cells (HMECs) and A549 Non-Small Cell Lung Cancer Cells

| Cell Line | IC50 (µM) after 72h |

| HMECs | 7.91[1] |

| A549 | 18.66[1] |

Table 2: Inhibition of HMEC Migration by this compound

| This compound Concentration (µM) | Inhibition of Migration (%) |

| 1.25 | 56[1] |

| 2.5 | 73[1] |

| 5.0 | 82[1] |

Table 3: Effect of this compound on Angiogenic Factor mRNA Expression in A549 Cells

| Gene | This compound Treatment (30 µM, 2h) |

| bFGF | Significantly reduced[1] |

| VEGF | Unchanged[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key in vitro assays used to evaluate the anti-angiogenic properties of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effects of a compound on cultured cells.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed human microvascular endothelial cells (HMECs) or A549 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.[1]

-

Treat the cells with varying concentrations of this compound (ranging from 0.625 to 200 µM) and incubate for 72 hours.[1]

-

Following treatment, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.[1]

-

Add a triplex solution (10% SDS–5% isobutanol–0.012 M HCl) to each well and incubate for 12–20 hours at 37°C to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of endothelial cells.

Protocol:

-

Culture HMECs to confluence in a culture dish.

-

Create a "wound" or a cell-free area by scratching the monolayer with a sterile pipette tip.

-

Wash the cells to remove any detached cells.

-

Incubate the cells with a medium containing different concentrations of this compound (e.g., 1.25, 2.5, and 5.0 μM).[1]

-

Monitor and capture images of the wound closure at different time points.

-

Quantify cell migration by measuring the change in the wound area over time.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.

Workflow Diagram:

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

-

Thaw the basement membrane Matrigel matrix overnight at 4°C.[1]

-

Coat the wells of a 24-well plate with 300 µL of Matrigel and allow it to polymerize at 37°C for 30 minutes.[1]

-

Resuspend HMECs in a complete medium containing 10 ng/mL human epidermal growth factor (hEGF) to a final concentration of 2 x 10⁵ cells/mL.[1]

-

Add 250 µL of the cell suspension, containing various concentrations of this compound (ranging from 0.078 to 1.25 µM), to the Matrigel-coated wells.[1]

-

Incubate the plate at 37°C and observe the formation of capillary-like tube structures under a microscope.[1]

In Vivo Angiogenesis Models

While in vitro assays provide valuable initial data, in vivo models are essential for confirming anti-angiogenic activity in a more complex biological system. The Chick Chorioallantoic Membrane (CAM) assay is a commonly used in vivo model to study angiogenesis.[5][6][7][8][9]

CAM Assay Protocol Outline:

-

Fertilized chicken eggs are incubated for 3-4 days.

-

A small window is made in the eggshell to expose the CAM.

-

A carrier substance (e.g., a filter disc or sponge) soaked with this compound is placed on the CAM.

-

After a few days of incubation, the CAM is examined for changes in blood vessel formation around the carrier.

-

Inhibition of angiogenesis is quantified by measuring the reduction in blood vessel density or length.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of angiogenesis, acting through multiple mechanisms to disrupt key steps in new blood vessel formation.[1][3] Its ability to selectively target bFGF signaling while not affecting VEGF presents an interesting avenue for further investigation, particularly in the context of overcoming resistance to anti-VEGF therapies.[4]

Future research should focus on:

-

In-depth in vivo studies: To confirm the anti-angiogenic efficacy and determine the optimal therapeutic window of this compound in preclinical tumor models.

-

Elucidation of downstream signaling: To further dissect the molecular pathways affected by this compound's interaction with β1 integrin and the Rho signaling cascade.

-

Combination therapies: To explore the potential synergistic effects of this compound with existing anti-cancer drugs, including conventional chemotherapeutics and other anti-angiogenic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Role of bFGF in Acquired Resistance upon Anti-VEGF Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of the chicken chorioallantoic membrane assay as reliable in vivo model for the analysis of osteosarcoma | PLOS One [journals.plos.org]

Salvicine: A Potent Inhibitor of Angiogenesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Salvicine, a diterpenoid quinone derived from the Chinese medicinal plant Salvia prionitis Hance, has demonstrated significant anti-tumor properties.[1][2] A key aspect of its anti-cancer activity lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][3] This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation.

Core Mechanism of Anti-Angiogenesis

This compound exerts its anti-angiogenic effects through a multi-faceted approach, targeting several key stages of the angiogenic cascade. The primary mechanisms identified include the inhibition of endothelial cell proliferation, migration, and differentiation into capillary-like structures.[1][3]

Molecular Targets and Signaling Pathways:

-

Integrin Inactivation: this compound has been reported to inactivate β1 integrin, a cell adhesion molecule crucial for endothelial cell interactions with the extracellular matrix, a key step in cell migration and invasion.[1]

-

Rho-Dependent Signaling: The anti-metastatic effects of this compound are closely linked to the Rho-dependent signaling pathway, which plays a critical role in regulating cell shape, adhesion, and motility.[1]

-

Downregulation of bFGF: this compound has been shown to significantly reduce the mRNA expression of basic fibroblast growth factor (bFGF) in tumor cells.[1] bFGF is a potent pro-angiogenic factor, and its downregulation by this compound contributes to the inhibition of angiogenesis.[1][4] Notably, this compound does not appear to affect the mRNA expression of vascular endothelial growth factor (VEGF), another major angiogenic factor.[1]

The following diagram illustrates the proposed signaling pathway for this compound's anti-angiogenic activity.

Caption: Proposed signaling pathway of this compound's anti-angiogenic effects.

Quantitative Data on Anti-Angiogenic Activity

The anti-angiogenic effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound on Human Microvascular Endothelial Cells (HMECs) and A549 Non-Small Cell Lung Cancer Cells

| Cell Line | IC50 (µM) after 72h |

| HMECs | 7.91[1] |

| A549 | 18.66[1] |

Table 2: Inhibition of HMEC Migration by this compound

| This compound Concentration (µM) | Inhibition of Migration (%) |

| 1.25 | 56[1] |

| 2.5 | 73[1] |

| 5.0 | 82[1] |

Table 3: Effect of this compound on Angiogenic Factor mRNA Expression in A549 Cells

| Gene | This compound Treatment (30 µM, 2h) |

| bFGF | Significantly reduced[1] |

| VEGF | Unchanged[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key in vitro assays used to evaluate the anti-angiogenic properties of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effects of a compound on cultured cells.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed human microvascular endothelial cells (HMECs) or A549 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.[1]

-

Treat the cells with varying concentrations of this compound (ranging from 0.625 to 200 µM) and incubate for 72 hours.[1]

-

Following treatment, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.[1]

-

Add a triplex solution (10% SDS–5% isobutanol–0.012 M HCl) to each well and incubate for 12–20 hours at 37°C to dissolve the formazan crystals.[1]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of endothelial cells.

Protocol:

-

Culture HMECs to confluence in a culture dish.

-

Create a "wound" or a cell-free area by scratching the monolayer with a sterile pipette tip.

-

Wash the cells to remove any detached cells.

-

Incubate the cells with a medium containing different concentrations of this compound (e.g., 1.25, 2.5, and 5.0 μM).[1]

-

Monitor and capture images of the wound closure at different time points.

-

Quantify cell migration by measuring the change in the wound area over time.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.

Workflow Diagram:

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

-

Thaw the basement membrane Matrigel matrix overnight at 4°C.[1]

-

Coat the wells of a 24-well plate with 300 µL of Matrigel and allow it to polymerize at 37°C for 30 minutes.[1]

-

Resuspend HMECs in a complete medium containing 10 ng/mL human epidermal growth factor (hEGF) to a final concentration of 2 x 10⁵ cells/mL.[1]

-

Add 250 µL of the cell suspension, containing various concentrations of this compound (ranging from 0.078 to 1.25 µM), to the Matrigel-coated wells.[1]

-

Incubate the plate at 37°C and observe the formation of capillary-like tube structures under a microscope.[1]

In Vivo Angiogenesis Models

While in vitro assays provide valuable initial data, in vivo models are essential for confirming anti-angiogenic activity in a more complex biological system. The Chick Chorioallantoic Membrane (CAM) assay is a commonly used in vivo model to study angiogenesis.[5][6][7][8][9]

CAM Assay Protocol Outline:

-

Fertilized chicken eggs are incubated for 3-4 days.

-

A small window is made in the eggshell to expose the CAM.

-

A carrier substance (e.g., a filter disc or sponge) soaked with this compound is placed on the CAM.

-

After a few days of incubation, the CAM is examined for changes in blood vessel formation around the carrier.

-

Inhibition of angiogenesis is quantified by measuring the reduction in blood vessel density or length.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of angiogenesis, acting through multiple mechanisms to disrupt key steps in new blood vessel formation.[1][3] Its ability to selectively target bFGF signaling while not affecting VEGF presents an interesting avenue for further investigation, particularly in the context of overcoming resistance to anti-VEGF therapies.[4]

Future research should focus on:

-

In-depth in vivo studies: To confirm the anti-angiogenic efficacy and determine the optimal therapeutic window of this compound in preclinical tumor models.

-

Elucidation of downstream signaling: To further dissect the molecular pathways affected by this compound's interaction with β1 integrin and the Rho signaling cascade.

-

Combination therapies: To explore the potential synergistic effects of this compound with existing anti-cancer drugs, including conventional chemotherapeutics and other anti-angiogenic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Role of bFGF in Acquired Resistance upon Anti-VEGF Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of the chicken chorioallantoic membrane assay as reliable in vivo model for the analysis of osteosarcoma | PLOS One [journals.plos.org]

Unraveling the Molecular Architecture of Salvicine: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvicine, a novel diterpenoid quinone, has emerged as a promising anticancer agent with potent activity against a broad spectrum of human tumors.[1][2] First synthesized in 1999, it is a structurally modified derivative of a natural product isolated from the Chinese herb Salvia prionitis.[1][3] this compound's mechanism of action as a non-intercalative topoisomerase II inhibitor and its ability to induce reactive oxygen species (ROS) contribute to its cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the logical workflow, key experimental methodologies, and a visualization of its primary signaling pathway.

Spectroscopic Data Analysis: The Core of Structure Elucidation

The determination of this compound's chemical structure, like any novel compound, relies on a combination of modern spectroscopic techniques. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original 1999 publication by Zhang et al. containing the specific quantitative data could not be accessed for this guide, this section outlines the expected data and its interpretation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of this compound (C₂₀H₂₆O₄), a suite of 1D and 2D NMR experiments would be essential.

Experimental Protocol: NMR Spectroscopy of a Diterpenoid Quinone

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with proton signals.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the number of unique proton environments, their chemical shifts (δ), multiplicity (e.g., singlet, doublet, triplet), and integration (relative number of protons). For diterpenoids, characteristic signals for methyl groups, olefinic protons, and protons adjacent to oxygen atoms are expected.

-

¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum to determine the number of unique carbon atoms. The chemical shifts provide information about the type of carbon (e.g., sp³, sp², carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems and connect neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular fragments into a complete structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

-

Data Presentation: Placeholder NMR Data for this compound

Due to the inaccessibility of the primary literature, the following tables are placeholders illustrating how the NMR data for this compound would be presented. The assignments are hypothetical and based on the known chemical structure.

Table 1: Hypothetical ¹H NMR Data for this compound (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 7.85 | d, J = 8.0 Hz | 1H | Aromatic H |

| 7.50 | d, J = 8.0 Hz | 1H | Aromatic H |

| 7.20 | s | 1H | Quinone H |

| 3.80 | m | 1H | CH-OH |

| 3.50 | m | 1H | Isopropyl CH |

| 3.00 | t, J = 7.5 Hz | 2H | Ar-CH₂ |

| 2.30 | s | 3H | Ar-CH₃ |

| 1.80 | m | 2H | CH₂ |

| 1.30 | s | 6H | Gem-dimethyl |

| 1.25 | d, J = 7.0 Hz | 6H | Isopropyl CH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment (Hypothetical) |

| 185.0 | C=O | Quinone C=O |

| 180.5 | C=O | Quinone C=O |

| 150.2 | C | Aromatic C |

| 145.8 | C | Aromatic C |

| 135.4 | CH | Aromatic CH |

| 133.1 | C | Aromatic C |

| 130.0 | CH | Aromatic CH |

| 125.6 | C | Aromatic C |

| 120.3 | CH | Quinone CH |

| 75.1 | C-OH | Tertiary C-OH |

| 70.2 | CH-OH | Secondary CH-OH |

| 35.4 | CH | Isopropyl CH |

| 30.1 | CH₂ | Aliphatic CH₂ |

| 28.9 | CH₃ | Gem-dimethyl |

| 25.3 | CH₂ | Aliphatic CH₂ |

| 22.7 | CH₃ | Isopropyl CH₃ |

| 20.5 | CH₃ | Aromatic CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the precise molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the structure of the molecule.

Experimental Protocol: Mass Spectrometry of a Diterpenoid Quinone

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for generating ions of the analyte.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). This provides the accurate mass, which is used to calculate the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is analyzed to identify characteristic losses of functional groups and to deduce the connectivity of the molecule.

Data Presentation: Placeholder Mass Spectrometry Data for this compound

As with the NMR data, the following table is a placeholder.

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₆O₄ |

| Calculated Exact Mass | 330.1831 |

| Observed [M+H]⁺ | 331.1904 |

| Major Fragment Ions (m/z) | 313.1798 ([M+H - H₂O]⁺), 295.1693 ([M+H - 2H₂O]⁺), 271.1700 ([M+H - C₃H₆O]⁺), 229.1223 |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a logical progression of experiments and data analysis.

This compound's Mechanism of Action: A Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). The following diagram illustrates this signaling pathway.

Conclusion